An In-depth Technical Guide to 2-Chloro-1,3-dimethyl-4-nitrobenzene: Properties, Reactivity, and Synthetic Considerations
An In-depth Technical Guide to 2-Chloro-1,3-dimethyl-4-nitrobenzene: Properties, Reactivity, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-dimethyl-4-nitrobenzene is a substituted aromatic compound with the CAS Number 35113-96-3.[1] Its molecular structure, featuring a benzene ring functionalized with a chloro, two methyl, and a nitro group, suggests its potential as a versatile intermediate in organic synthesis. The interplay of these substituents—the electron-donating methyl groups and the electron-withdrawing chloro and nitro groups—creates a unique electronic environment that dictates its chemical reactivity. This guide provides a comprehensive overview of the known physical and chemical properties of 2-chloro-1,3-dimethyl-4-nitrobenzene, discusses its predicted reactivity based on established chemical principles, and outlines potential synthetic and analytical approaches. It is important to note that while this compound is commercially available, detailed experimental data in the public domain is limited. Consequently, this guide combines available data with theoretical insights to provide a robust resource for researchers.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35113-96-3 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| IUPAC Name | 2-chloro-1,3-dimethyl-4-nitrobenzene | [1] |
| Synonyms | 2-Chloro-4-nitro-m-xylene | |
| Purity | Commercially available at ≥95% | [1] |
| Storage | Recommended to be kept in a dark place under an inert atmosphere at room temperature. | [2] |
Chemical Structure and Reactivity
The reactivity of 2-chloro-1,3-dimethyl-4-nitrobenzene is primarily governed by the electronic effects of its substituents on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group para to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy. The two methyl groups, being electron-donating, slightly counteract this effect but the influence of the nitro group is dominant.
This reactivity makes 2-chloro-1,3-dimethyl-4-nitrobenzene a potentially valuable substrate for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, to create more complex molecules.
Reduction of the Nitro Group
The nitro group is readily reducible to an amino group, a transformation of significant importance in the synthesis of pharmaceuticals and other fine chemicals. This conversion provides a route to 3-chloro-2,4-dimethylaniline, a potentially useful building block.
Common reagents for the reduction of aromatic nitro groups include:
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Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. This method is generally clean and efficient.
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Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective and widely used.
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Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst.
Potential Synthesis
Hypothetical Synthetic Protocol: Electrophilic Chlorination
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Starting Material: 1,3-dimethyl-4-nitrobenzene.
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Reaction: Electrophilic aromatic substitution (chlorination).
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Reagents: A chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
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Rationale: The directing effects of the substituents on the aromatic ring will determine the regioselectivity of the chlorination. The two methyl groups are ortho, para-directing, while the nitro group is a meta-director. The position ortho to both methyl groups and meta to the nitro group (the C2 position) is sterically hindered. The other positions ortho and para to the methyl groups are either already substituted or activated. The position meta to the nitro group and ortho to a methyl group would be a likely site for chlorination. Careful optimization of reaction conditions would be necessary to achieve the desired isomer.
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Work-up and Purification: The reaction mixture would require a standard aqueous work-up to remove the catalyst, followed by purification techniques such as recrystallization or column chromatography to isolate the desired 2-chloro-1,3-dimethyl-4-nitrobenzene isomer.
Experimental Protocols: Characterization
Due to the lack of publicly available spectral data, the following are generalized protocols for the characterization of a novel or uncharacterized compound like 2-chloro-1,3-dimethyl-4-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the surrounding substituents. The two methyl groups would likely appear as singlets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom.
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Experimental Workflow:
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Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
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Process the data to determine chemical shifts, integration, and coupling constants.
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Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for unambiguous signal assignment.
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Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
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Expected Absorptions:
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Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).
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C-H stretching vibrations for the aromatic ring and methyl groups (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).
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C=C stretching vibrations for the aromatic ring (in the 1600-1450 cm⁻¹ region).
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A C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region).
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Experimental Protocol:
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Prepare a sample of the compound (e.g., as a thin film, a KBr pellet, or a solution).
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Acquire the IR spectrum using an FTIR spectrometer.
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Analyze the spectrum to identify characteristic absorption bands.
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Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.
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Expected Data: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 185.61. The isotopic pattern of the molecular ion will show the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
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Experimental Protocol:
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Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion, GC-MS, or LC-MS).
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Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization (EI) or electrospray ionization (ESI)).
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Analyze the spectrum to determine the molecular weight and study the fragmentation pattern to support the proposed structure.
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Safety and Handling
Based on the hazard statements provided by suppliers, 2-chloro-1,3-dimethyl-4-nitrobenzene should be handled with care.[1]
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Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Precautions:
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Use in a well-ventilated area or a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Applications in Drug Development and Research
While there are no specific documented applications for 2-chloro-1,3-dimethyl-4-nitrobenzene in drug development, its structural motifs are present in many biologically active molecules. As a functionalized aromatic compound, it can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecular scaffolds. The potential to introduce various substituents via nucleophilic aromatic substitution and to modify the nitro group makes it an interesting starting material for generating libraries of compounds for high-throughput screening.
Conclusion
2-Chloro-1,3-dimethyl-4-nitrobenzene is a chemical intermediate with potential utility in organic synthesis. Its reactivity is predicted to be dominated by nucleophilic aromatic substitution at the chloro position and reduction of the nitro group. However, a significant gap exists in the publicly available experimental data for its physical properties, spectral characterization, and specific applications. This guide has provided a framework for understanding and working with this compound by combining the limited available information with established principles of chemical reactivity and analysis. Further experimental investigation is necessary to fully elucidate the properties and potential of this molecule.
